molecular formula C13H15NO4S B2936186 N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide CAS No. 1428370-82-4

N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide

Cat. No.: B2936186
CAS No.: 1428370-82-4
M. Wt: 281.33
InChI Key: PVLQFQJOWMNPMF-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide is an organic compound that features a furan ring, an ethyl chain, and a methoxybenzenesulfonamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-(furan-3-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    N-(2-(furan-3-yl)ethyl)-3-methoxybenzenesulfonamide: Unique due to the combination of furan, ethyl, and methoxybenzenesulfonamide groups.

    N-(2-(furan-3-yl)ethyl)-benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide: Contains a methyl group instead of a methoxy group, leading to different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-17-12-3-2-4-13(9-12)19(15,16)14-7-5-11-6-8-18-10-11/h2-4,6,8-10,14H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLQFQJOWMNPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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